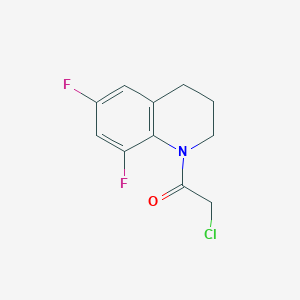
2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has gained significant attention in recent years for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes and signaling pathways that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and pain in animal models.
実験室実験の利点と制限
The advantages of using 2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments include its high purity, good yield, and potential applications in drug discovery and development. However, the limitations include its limited solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for further research on 2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications in drug discovery and development.
2. Studies on the potential use of this compound in combination with other drugs for cancer treatment.
3. Studies on the potential use of this compound in the treatment of other diseases such as inflammation and pain.
4. Development of new synthesis methods that can improve the yield and purity of this compound.
5. Studies on the potential toxicity of this compound at different concentrations to better understand its safety profile.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis methods, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research on this compound is needed to better understand its potential applications in drug discovery and development.
合成法
2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-chloroacetyl chloride with 6,8-difluoro-3,4-dihydro-2H-quinoline-1-amine in the presence of a base such as triethylamine. This method yields a high purity product with a good yield.
科学的研究の応用
2-Chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone has been extensively used in scientific research for its potential applications in drug discovery and development. This compound has been found to exhibit significant antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
IUPAC Name |
2-chloro-1-(6,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF2NO/c12-6-10(16)15-3-1-2-7-4-8(13)5-9(14)11(7)15/h4-5H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRKFUULFRZLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)N(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

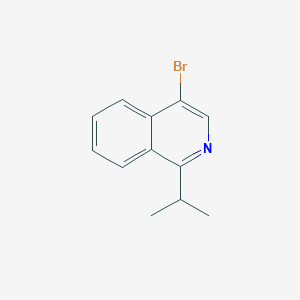
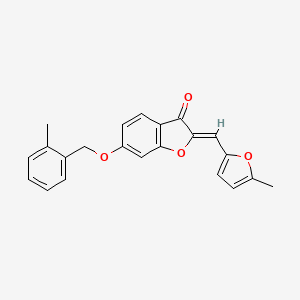

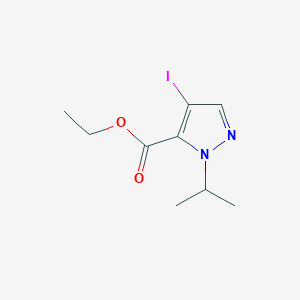

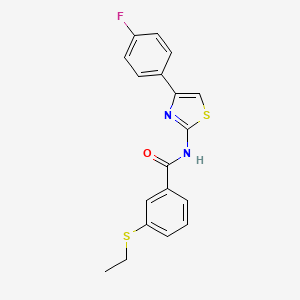
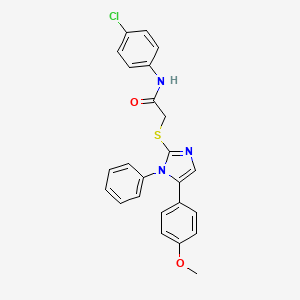
![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)
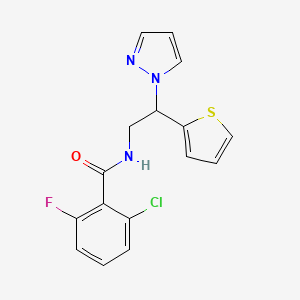
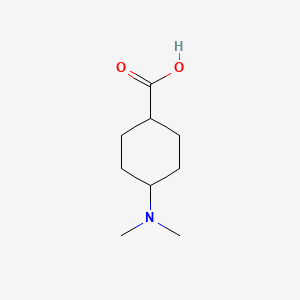
![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)